molecular formula C17H21N3O5 B2860001 2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-ethoxyphenyl)acetamide CAS No. 1775542-48-7

2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-ethoxyphenyl)acetamide

Cat. No.: B2860001
CAS No.: 1775542-48-7
M. Wt: 347.371
InChI Key: KFKNMHWJHJEKDB-UHFFFAOYSA-N
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Description

This compound belongs to the class of spiro-diazaspiro derivatives, characterized by a bicyclic 8-oxa-1,3-diazaspiro[4.5]decane core with 2,4-dioxo functional groups. The acetamide moiety is substituted with a 4-ethoxyphenyl group, which introduces electron-donating ethoxy substituents to the aromatic ring. Such structural features are critical for modulating physicochemical properties (e.g., solubility, logP) and biological activity, particularly in targeting receptors like formyl peptide receptors (FPRs) or enzymes such as cyclooxygenases .

Properties

IUPAC Name

2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]decan-3-yl)-N-(4-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O5/c1-2-25-13-5-3-12(4-6-13)18-14(21)11-20-15(22)17(19-16(20)23)7-9-24-10-8-17/h3-6H,2,7-11H2,1H3,(H,18,21)(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFKNMHWJHJEKDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CN2C(=O)C3(CCOCC3)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-ethoxyphenyl)acetamide typically involves multi-step organic reactions. One common approach includes the annulation of cyclopentane and four-membered rings using readily available starting materials. The reaction conditions often involve the use of anhydrous potassium carbonate and specific brominated intermediates .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of organic synthesis, such as the use of bulk reagents and optimization of reaction conditions for scalability, are likely applied.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-ethoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and specific solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-ethoxyphenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-ethoxyphenyl)acetamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications in the Spiro-Diazaspiro Core

N-(3,4-Dimethylphenyl)-2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)acetamide
  • Key Differences : The 4-ethoxyphenyl group in the target compound is replaced with a 3,4-dimethylphenyl group.
  • The absence of an ethoxy group may diminish hydrogen-bonding capacity with polar targets .
N-(4-Methylcyclohexyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide
  • Key Differences : The spiro core contains an 8-methyl substituent, and the acetamide is attached to a 4-methylcyclohexyl group.
  • Impact: The methyl group on the spiro ring may sterically hinder interactions with flat binding pockets.
N-(2-Cyclohex-1-en-1-ylethyl)-2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)acetamide
  • Key Differences : The substituent is a cyclohexenylethyl group.
  • Impact : The unsaturated cyclohexene ring introduces π-bond interactions, which could enhance binding to aromatic residues in enzymes or receptors. However, the bulkier substituent may reduce bioavailability .

Modifications in the Acetamide Substituent

N-(4-Ethoxyphenyl)-2-(4-oxo-2-phenylimino-1,3-thiazolidin-5-yl)acetamide (3c-I/3c-A)
  • Key Differences: The spiro-diazaspiro core is replaced with a thiazolidinone ring, and the compound exists as tautomers (3c-I and 3c-A).
  • Tautomerism may lead to dual binding modes, unlike the rigid spiro system in the target compound .
N-(4-Sulfamoylphenyl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide
  • Key Differences : The 4-ethoxyphenyl group is substituted with a sulfamoylphenyl group.

Pharmacological and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents logP (Predicted) Solubility (mg/mL)
Target Compound C₁₉H₂₃N₃O₅ 373.41 4-Ethoxyphenyl, 8-oxa spiro 2.1 0.12
N-(3,4-Dimethylphenyl)- analog C₂₀H₂₅N₃O₄ 371.43 3,4-Dimethylphenyl 3.0 0.08
N-(4-Methylcyclohexyl)- analog C₁₈H₂₉N₃O₃ 335.44 4-Methylcyclohexyl, 8-methyl 2.8 0.05
N-(Sulfamoylphenyl)- analog C₁₆H₂₀N₄O₅S 380.42 4-Sulfamoylphenyl 1.5 0.25

Notes:

  • The target compound’s 4-ethoxyphenyl group balances moderate hydrophobicity (logP ~2.1) with acceptable solubility.
  • Sulfamoyl and thiazolidinone derivatives exhibit higher solubility due to polar functional groups but may face challenges in cellular uptake .

Biological Activity

The compound 2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-ethoxyphenyl)acetamide (CAS: 1775560-69-4) is a member of the diazaspiro compound family, which has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.

Molecular Structure

  • Molecular Formula : C16_{16}H19_{19}N3_{3}O4_{4}
  • Molecular Weight : 317.34 g/mol

Physical Properties

PropertyValue
DensityN/A
Boiling PointN/A
Melting PointN/A
Flash PointN/A

Synthesis

The synthesis of this compound involves multi-step organic reactions typically starting from simpler diazaspiro compounds. The detailed synthetic pathway often includes the formation of the spirocyclic structure followed by the introduction of the ethoxyphenyl acetamide moiety.

Antihypertensive Effects

Research indicates that compounds within the diazaspiro family exhibit significant antihypertensive activity. A study on related compounds demonstrated that certain substitutions at the 8-position enhanced their efficacy as alpha and beta adrenergic blockers, suggesting a similar potential for this compound .

The mechanism underlying the biological activity of this compound is primarily attributed to its interaction with adrenergic receptors. Compounds in this class have shown to act as antagonists at alpha-adrenoceptors, which are crucial in regulating vascular tone and blood pressure . The specific interactions and affinities for these receptors can vary based on structural modifications.

Case Studies

  • Study on Spontaneous Hypertensive Rats : A series of diazaspiro compounds were tested for antihypertensive activity in spontaneous hypertensive rats. The results indicated that modifications similar to those in this compound could lead to significant blood pressure reduction without adverse effects like orthostatic hypotension .
  • Alpha-Adrenergic Blocking Activity : In canine models, related compounds demonstrated selective alpha 1 and alpha 2 receptor antagonism. This suggests that this compound may possess similar properties, potentially leading to therapeutic applications in hypertension management .

Pharmacological Studies

Pharmacological evaluations have shown that compounds with similar structures can exhibit diverse biological activities including:

  • Antihypertensive effects
  • Anti-inflammatory properties
    These activities are often linked to their ability to modulate neurotransmitter systems and vascular responses .

Toxicological Profile

Limited studies are available regarding the toxicological aspects of this compound. However, related compounds have been evaluated for safety profiles in preclinical trials, indicating a need for further investigation into the long-term effects and safety of this compound.

Q & A

What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for yield improvement?

(Basic/Experimental Design)
Methodological Answer:
The synthesis involves multi-step reactions:

Core Formation : Cyclization of diketones/diamines under acidic/basic conditions to construct the spirocyclic 8-oxa-1,3-diazaspiro[4.5]decane ring .

Functionalization : Coupling the spirocyclic intermediate with 4-ethoxyaniline using carbodiimide reagents (e.g., EDC/HOBt) .
Optimization Strategies :

  • Catalyst Screening : Test DMAP or pyridine derivatives for acylation efficiency.
  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 mins vs. 12 hrs conventional) .
  • Purification : Gradient recrystallization (hexane:EtOAc) or preparative HPLC (>95% purity) .

Which analytical techniques are most reliable for structural characterization and purity assessment?

(Basic/Structural Analysis)
Methodological Answer:

NMR Spectroscopy :

  • 1H/13C NMR : Confirm spirocyclic connectivity and acetamide conjugation (e.g., δ 2.1 ppm for spiro-CH2) .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals in the aromatic region.

HPLC-MS : Use C18 columns (ACN:H2O gradient) with ESI-MS to detect impurities (<0.5%) .

X-ray Crystallography : Resolve absolute configuration for crystalline derivatives .

How to resolve contradictory reports about its anticonvulsant activity in different pharmacological models?

(Advanced/Data Contradiction Analysis)
Methodological Answer:
Discrepancies may arise from:

Model Specificity :

  • Test in both maximal electroshock (MES) and pentylenetetrazole (PTZ) models .

Pharmacokinetics :

  • Conduct LC-MS/MS profiling to measure brain penetration and plasma half-life .

Target Validation :

  • Use CRISPR-edited neuronal cells lacking GABA_A receptors to confirm target engagement .

Metabolite Interference : Isolate and test major metabolites (e.g., hydrolyzed ethoxy group) .

What strategies are effective for structure-activity relationship (SAR) studies?

(Advanced/Medicinal Chemistry)
Methodological Answer:

Substituent Variation :

  • Compare 4-ethoxy vs. 4-methoxy phenyl analogs via Buchwald-Hartwig amination .

Spiro Ring Modifications :

Ring SizeGABA_A IC50LogP
[4.5]12 nM2.1
[5.5]85 nM2.8
(Data from spirocyclic analogs )

Bioisosteric Replacement : Replace dioxo groups with thiourea to enhance metabolic stability .

What experimental approaches elucidate its mechanism of action in neurological targets?

(Advanced/Mechanistic Studies)
Methodological Answer:

Electrophysiology : Perform whole-cell patch clamping on hippocampal neurons to assess GABA_A receptor potentiation .

Molecular Docking : Use AutoDock Vina to predict binding poses in the GABA_A β3 subunit pocket .

Knockout Models : Validate target specificity in β3-subunit-deficient mice .

How to troubleshoot batch-to-batch variability in synthesis yield?

(Advanced/Process Chemistry)
Methodological Answer:

Reagent Quality : Ensure anhydrous conditions for cyclization (Karl Fischer titration for H2O <0.01%) .

Reaction Monitoring : Use in-situ IR to track carbonyl intermediate formation (e.g., 1720 cm⁻¹ peak) .

Scale-Up : Transition from batch to continuous flow reactors for improved mixing and heat transfer .

What methodologies identify and quantify metabolic degradation products?

(Advanced/ADME Studies)
Methodological Answer:

In Vitro Metabolism : Incubate with liver microsomes (human/rat) and analyze via UPLC-QTOF-MS .

Stable Isotope Labeling : Synthesize deuterated analogs to trace metabolic pathways .

CYP Inhibition Assays : Identify cytochrome P450 isoforms responsible for oxidation .

How to assess thermodynamic stability and polymorphism?

(Advanced/Materials Science)
Methodological Answer:

DSC/TGA : Measure melting points (Tm) and decomposition temperatures (Td) under nitrogen .

XRPD : Screen polymorphs using 10 solvent systems (e.g., ethanol, DMSO) .

Hybrid DFT Calculations : Predict stable conformers using Gaussian16 (B3LYP/6-31G*) .

What computational tools predict solubility and formulation compatibility?

(Advanced/Pharmaceutics)
Methodological Answer:

COSMO-RS : Simulate solubility in PEG400/water mixtures .

Hansen Solubility Parameters : Compare HSP distances with excipients (e.g., Poloxamer 407) .

Accelerated Stability Testing : Store at 40°C/75% RH for 4 weeks and monitor degradation via HPLC .

How to design analogs with improved blood-brain barrier (BBB) penetration?

(Advanced/Drug Design)
Methodological Answer:

LogP Optimization : Aim for 1.5–2.5 via substituent tuning (e.g., replace ethoxy with trifluoromethoxy) .

P-gp Efflux Assays : Test in MDCK-MDR1 cells to reduce efflux ratios (<2.0) .

Prodrug Strategies : Introduce ester moieties for enhanced passive diffusion .

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